molecular formula C19H15ClO4 B1455817 (+)-Coumachlor CAS No. 95271-89-9

(+)-Coumachlor

Cat. No. B1455817
CAS RN: 95271-89-9
M. Wt: 342.8 g/mol
InChI Key: DEKWZWCFHUABHE-OAHLLOKOSA-N
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Description

(+)-Coumachlor (2,2-dichloro-N-cyclopropyl-N-methyl-acetamide) is a synthetic chiral pesticide used to control a wide range of pests. It is a member of the coumarin family, which is the largest and most important group of synthetic pesticides. Coumachlor is an effective insecticide, fungicide, and herbicide, and it has been used in agriculture, forestry, and horticulture for more than three decades. (+)-Coumachlor is composed of two chiral centers and has two optical isomers, (+)-coumachlor and (-)-coumachlor. (+)-Coumachlor is the most active isomer, and is the most commonly used in agricultural applications. The objective of

Scientific Research Applications

Versatile Biological Activities

(+)-Coumachlor, as a derivative of coumarin, is part of a group of compounds known for their broad range of biological activities. Coumarins have been recognized for their ability to interact with various enzymes and receptors in living organisms. This interaction leads to potential applications in treating diverse diseases. The versatility of coumarin derivatives extends beyond medicinal chemistry to fields such as agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).

Application in Medicinal Chemistry

In medicinal chemistry, (+)-Coumachlor, as part of the coumarin family, has been applied in treating a variety of diseases. Coumarins have been used as anticoagulants, anticancer, antioxidant, antiviral, anti-diabetic, anti-inflammatory, antibacterial, and antifungal agents. Additionally, they have applications as fluorescent sensors for biological systems (Pereira et al., 2018).

Synthesis and Characterization

The synthesis and characterization of (+)-Coumachlor, especially its complexes with various metals, have been a subject of research. Studies have explored the creation of complexes with cerium, lanthanum, and neodymium, analyzing their physicochemical properties and cytotoxic effects. This kind of research is crucial for understanding the potential therapeutic applications of (+)-Coumachlor (Kostova et al., 1999).

Fluorescent Chemosensors

Coumarin derivatives, including (+)-Coumachlor, have been widely adopted in designing small-molecule fluorescent chemosensors. These chemosensors are used for molecular recognition, imaging, and analytical chemistry, reflecting the compound's biocompatibility, strong fluorescence, and structural flexibility (Cao et al., 2019).

Selective Signalling and Monitoring

(+)-Coumachlor and its derivatives have been used in selective chromogenic and fluorogenic signaling, particularly in the detection of specific ions like Hg2+. Such applications are significant in environmental monitoring and analysis (Kim et al., 2010).

Antibacterial Activities

Research has also been conducted on the antibacterial activities of coumarin derivatives, including (+)-Coumachlor. These studies have explored the effectiveness of these compounds against various bacterial strains, contributing to the development of new antimicrobial agents (Tan et al., 2017).

properties

IUPAC Name

3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKWZWCFHUABHE-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H](C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323989
Record name 3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Coumachlor

CAS RN

95271-89-9
Record name Coumachlor, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095271899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COUMACHLOR, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN6G9XL8YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
958
Citations
AS Kucherenko, AA Kostenko, GM Zhdankina… - Green …, 2018 - pubs.rsc.org
Simple enantiomerically pure C2-symmetric quinoline (isoquinoline)-derived 1,2-diamines were synthesized from the corresponding aldehydes via stereospecific diaza-Cope …
Number of citations: 24 pubs.rsc.org
H Wanntorp - Acta Pharmacologica et Toxicologica, 1960 - cabdirect.org
A sensitive method is described for the quantitative determination of warfarin and coumachlor in low concentrations of the order of tenths of a mg./kg. of liver, kidney, stomach, blood, …
Number of citations: 13 www.cabdirect.org
Y Nakamura, S Masumoto, A Kubo… - … of Chromatography A, 2017 - Elsevier
Monodisperse molecularly imprinted polymers (MIPs) for warfarin (WF) and coumachlor (CC), MIP WF and MIP CC , respectively, were prepared using 4-vinylpyridine (4-VPY) as a …
Number of citations: 21 www.sciencedirect.com
O Suzuki, K Watanabe, S Sato - Drugs and Poisons in Humans: A …, 2005 - Springer
… As coumarin rodenticides, warfarin, coumatetralyl, coumafuryl, coumachlor and bromadiolone … Coumachlor and bromadiolone are much more potent and long-lasting rodenticides with …
Number of citations: 8 link.springer.com
H Dam, E Sendergaard - Acta Pharmacologica et Toxicologica, 1953 - Wiley Online Library
… )-4-hydroxycoumarin (= Coumachlor) is the active component … Coumachlor was found to be active in much smaller doses … menadione and synkavitl) on coumachlor-treated animals has …
Number of citations: 11 onlinelibrary.wiley.com
I Kostova, I Manolov, S Konstantinov… - European Journal of …, 1999 - Elsevier
… Coumachlor Sodium and the appropriate lanthanide nitrates in … Coumachlor were found to be more cytotoxic. The most active compound was the complex of Cerium with Coumachlor. …
Number of citations: 91 www.sciencedirect.com
EW Bentley - Bulletin of the World Health Organization, 1972 - ncbi.nlm.nih.gov
… produce the best results in the field, and that coumachlor, pindone, chlorophacinone, 2-(1-… Insufficient studies have been made to rank the effectiveness of coumachlor, 2-(1-naphthyl)…
Number of citations: 49 www.ncbi.nlm.nih.gov
R Lasseur, A Grandemange… - Pesticide Biochemistry …, 2007 - Elsevier
… For the structurally related molecules such as coumachlor or bromadiolone, K i is also … phenyl chain (coumachlor) is observed in resistant rats for both coumachlor and chlorophacinone …
Number of citations: 31 www.sciencedirect.com
S Sato - Drugs and Poisons in Humans, 2005 - academia.edu
… As coumarin rodenticides, warfarin, coumatetralyl, coumafuryl, coumachlor and bromadiolone … Coumachlor and bromadiolone are much more potent and long-lasting rodenticides with …
Number of citations: 0 www.academia.edu
S Ishiwata, M Kamiya - Chemosphere, 1998 - Elsevier
The temperature dependence of the enhanced fluorescence intensities of warfarin and coumachlor complexed with β-cyclodextrin was investigated in a temperature range of 15–40C. …
Number of citations: 8 www.sciencedirect.com

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